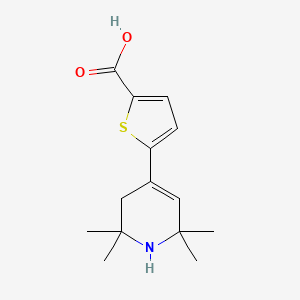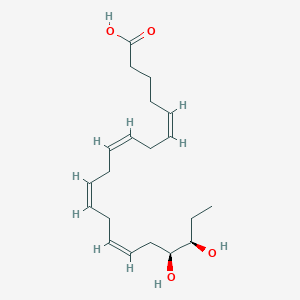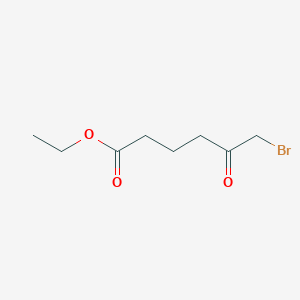
5-Bromo-6-fluoro-1,3-isobenzofurandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-1,3-isobenzofurandione is an organic compound with the molecular formula C8H2BrFO3 It is a derivative of isobenzofurandione, featuring bromine and fluorine substituents at the 5 and 6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1,3-isobenzofurandione typically involves the bromination and fluorination of 1,3-isobenzofurandione. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is often carried out in a solvent such as acetic acid, with a catalyst like iodine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-fluoro-1,3-isobenzofurandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
5-Bromo-6-fluoro-1,3-isobenzofurandione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-fluoro-1,3-isobenzofurandione involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, influencing the compound’s ability to bind to and modify biological molecules. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,3-isobenzofurandione: Lacks the fluorine substituent, resulting in different chemical properties.
6-Fluoro-1,3-isobenzofurandione: Lacks the bromine substituent, affecting its reactivity and applications.
5-Chloro-6-fluoro-1,3-isobenzofurandione: Substitutes chlorine for bromine, leading to variations in its chemical behavior.
Uniqueness
5-Bromo-6-fluoro-1,3-isobenzofurandione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C8H2BrFO3 |
|---|---|
Poids moléculaire |
245.00 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2BrFO3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
Clé InChI |
MAXSFFYLCCTTRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)Br)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)
